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Compound of Interest

Compound Name: UBS109

Cat. No.: B12376751 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available preclinical data on UBS109. The

scientific literature to date characterizes UBS109 as a synthetic monocarbonyl analog of

curcumin whose primary anti-neoplastic activities are linked to the inhibition of the NF-κB

signaling pathway and induction of apoptosis. Current research does not describe UBS109 as

a DNA hypomethylating agent. This guide will detail the established mechanism of action of

UBS109 and, for informational purposes, will provide a separate overview of the mechanism of

established DNA hypomethylating agents.

Core Properties of UBS109
UBS109 is a synthetic monocarbonyl analog of curcumin designed to overcome the low

solubility, weak potency, and poor bioavailability of the natural compound[1]. It has

demonstrated significant cytotoxic activity against a range of cancer cell lines, including breast,

pancreatic, colon, and head and neck cancers[2][3][4][5]. Its mechanisms of action include the

induction of apoptosis through depolarization of the mitochondrial membrane potential and,

most notably, the inhibition of the NF-κB pathway.

Quantitative Preclinical Data
The following tables summarize key quantitative findings from in vitro and in vivo preclinical

studies of UBS109.
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Table 1: In Vitro Cytotoxicity

Cell Line Cancer Type Parameter Value Reference

MDA-MB-231
Triple-Negative
Breast Cancer

Cytotoxicity
100% cell
killing

| Pancreatic Cancer Cells | Pancreatic Ductal Adenocarcinoma | Cytotoxicity | 100% inhibition |

|

Table 2: In Vivo Efficacy in Murine Models

Cancer Model Dosing Regimen Key Finding Reference

MDA-MB-231 Lung
Metastasis

15 mg/kg, i.p., 5
days/week for 5
weeks

Significantly
reduced lung
weight (tumor load)

MiaPaCa-2 Xenograft

25 mg/kg, I.V.,

once/week for 3

weeks

Significantly inhibited

tumor growth

Colon Cancer

Xenografts (HT-29 &

HCT-116)

25 mg/kg, I.V.,

once/week

Greater inhibition than

oxaliplatin + 5FU

combination

| Tu212 Head & Neck SCC Xenograft | Not specified | Retarded tumor growth | |

Table 3: Murine Pharmacokinetics (PK)
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Administrat
ion Route

Dose

Cmax (Peak
Plasma
Concentrati
on)

Tmax (Time
to Peak)

Terminal
Half-Life
(T½)

Reference

Intraperiton
eal (i.p.)

15 mg/kg
432 ± 387
ng/mL (~1.5
µM)

15 minutes
Not
specified

Oral 50 mg/kg 131 ng/mL 0.5 hours 3.7 hours

| Oral | 150 mg/kg | 248 ng/mL | 0.5 hours | 4.5 hours | |

Primary Mechanism of Action: NF-κB Pathway
Inhibition
The primary mechanism through which UBS109 exerts its anti-tumor effects is the inhibition of

the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor

that regulates genes involved in inflammation, cell survival, and proliferation, and its

dysregulation is a hallmark of many cancers. In both in vitro and in vivo studies, UBS109 was

found to decrease the levels of phosphorylated IKKβ and phosphorylated p65, key components

of the NF-κB activation cascade. This inhibition leads to the downregulation of cancer-

promoting genes and contributes to apoptosis.
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Caption: UBS109 inhibits the NF-κB pathway by reducing IKKβ phosphorylation.

Experimental Methodologies
In Vivo Breast Cancer Lung Metastasis Model

Cell Line: MDA-MB-231 human breast cancer cells.

Animal Model: Athymic nude mice (nu/nu).

Tumor Induction: Injection of MDA-MB-231 cells into the tail vein to establish lung

colonization/metastasis.

Treatment Groups:
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Vehicle Control (0.5% CMC with 10% DMSO in sterile water), administered

intraperitoneally (i.p.).

UBS109 at 5 mg/kg in vehicle, i.p.

UBS109 at 15 mg/kg in vehicle, i.p.

Dosing Schedule: Agents were administered once daily, 5 days per week, for 5 weeks.

Primary Endpoint: Lung weight was used as a surrogate for tumor burden, as counting

individual metastatic nodules was difficult. Statistical significance was determined by

comparing the lung weights of treated groups to the vehicle control.

Toxicity Monitoring: Animal body weight was monitored throughout the study.
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Start: In Vivo Efficacy Study

1. Cell Culture
(MDA-MB-231)

2. Tumor Induction
(Tail vein injection in
athymic nude mice)

3. Randomization (n=4/group)
(1 week post-injection)

Group A:
Vehicle Control (i.p.)

Group B:
UBS109 5 mg/kg (i.p.)

Group C:
UBS109 15 mg/kg (i.p.)

5. Endpoint Analysis
(Euthanasia & Necropsy)

6. Data Collection
(Measure lung weight,
assess tumor burden)

End: Efficacy & Toxicity Assessed

Click to download full resolution via product page

Caption: Workflow for assessing UBS109 efficacy in a lung metastasis model.

Pharmacokinetic (PK) Analysis
Animal Model: Mice.

Dosing: A single dose of UBS109 was administered either orally or via intraperitoneal

injection.

Sample Collection: Blood samples were collected at various time points post-administration.
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Analysis: Plasma concentrations of UBS109 were determined. Pharmacokinetic parameters

(Cmax, Tmax, T½) were calculated using noncompartmental analysis with software such as

WinNonlin®.

Overview of DNA Hypomethylating Agents (General
Mechanism)
While UBS109 is not classified as a DNA hypomethylating agent, this class of drugs represents

an important epigenetic cancer therapy. DNA hypomethylating agents (HMAs), such as

azacitidine and decitabine, are nucleoside analogs that reverse aberrant DNA methylation

patterns in cancer cells.

Mechanism of Action:

Cellular Uptake and Activation: HMAs are taken up by cells and undergo phosphorylation to

become active triphosphate analogs (e.g., 5-aza-dCTP for decitabine).

Incorporation into DNA: During DNA replication, these analogs are incorporated into the

newly synthesized DNA strand in place of cytosine.

DNMT Trapping: When DNA methyltransferases (DNMTs), particularly DNMT1, attempt to

methylate the analog, they become irreversibly and covalently bound to it. This "traps" the

enzyme.

Enzyme Depletion and Hypomethylation: The trapping leads to the rapid degradation and

depletion of active DNMTs in the cell. With the maintenance methyltransferase (DNMT1)

depleted, subsequent rounds of DNA replication result in a passive, global loss of

methylation (hypomethylation) across the genome.

Gene Re-expression: This process leads to the re-activation of previously silenced tumor

suppressor genes, promoting cellular differentiation, apoptosis, and cell cycle arrest.
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Caption: General mechanism of action for DNA hypomethylating agents like decitabine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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